6-chloro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
Description
6-Chloro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (CAS: 3663-80-7) is a bicyclic aromatic compound featuring a 1,4-benzodioxine core substituted with a chlorine atom at position 6 and a carboxylic acid group at position 2. This compound is structurally related to 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid, a chiral building block for synthesizing doxazosin mesylate, a drug used to treat hypertension and benign prostatic hyperplasia . The chlorine substitution enhances its lipophilicity and may influence metabolic stability and receptor interactions compared to non-halogenated analogs. It is also identified as Impurity A (EP) in doxazosin mesylate production, highlighting its relevance in pharmaceutical quality control .
Properties
IUPAC Name |
6-chloro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO4/c10-5-1-2-6-7(3-5)13-4-8(14-6)9(11)12/h1-3,8H,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHNWDHFZWYPIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(O1)C=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring-Closure Strategies
The benzodioxane core is constructed via nucleophilic substitution between dihydroxybenzaldehyde derivatives and 1,2-dibromoethane. For 6-chloro derivatives, 3,4-dihydroxy-5-chlorobenzaldehyde serves as the optimal starting material due to pre-existing chlorination at the 5-position (equivalent to position 6 in the final numbering). Under alkaline conditions (NaOH/KOH), the reaction proceeds via:
Key Conditions :
Oxidation of Aldehyde to Carboxylic Acid
The intermediate aldehyde is oxidized to the carboxylic acid using potassium permanganate (KMnO), avoiding hazardous peroxides:
Optimized Protocol :
Alternative Chlorination Methods
Post-Ring Chlorination
For non-chlorinated precursors, electrophilic chlorination (e.g., Cl/FeCl) may introduce the chloro group post-ring formation. However, regioselectivity challenges arise due to electron-donating ether oxygens. Directed ortho-metalation (DoM) using directing groups (e.g., esters) improves specificity:
Limitations :
-
Moderate yields (50–60%) due to competing para-chlorination
-
Requires protective groups for carboxylic acid stability
Chloromethylation and Oxidation
Adapting methods from 8-(chloromethyl)-4H-1,3-benzodioxine-6-carboxylic acid synthesis, chloromethylation of a benzodioxine precursor followed by oxidation offers an alternative:
Conditions :
Enzymatic and Catalytic Enhancements
Biocatalytic Resolution
Engineered Candida antarctica lipase B (CALB) resolves racemic mixtures of benzodioxane intermediates, achieving enantiomeric excess (e.e.) >97%. This is critical for chiral 2-carboxylic acid derivatives:
Optimization :
Lewis Acid Catalysis
Zinc iodide (ZnI) accelerates chloromethylation in dichloromethane, reducing reaction time by 40%.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
6-chloro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzodioxine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antihypertensive Properties
One of the notable applications of 6-chloro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid is its role as an impurity reference standard for antihypertensive drugs such as Doxazosin. The compound is recognized for its structural similarity to active pharmaceutical ingredients (APIs) used in treating hypertension, making it crucial for quality control and analytical testing in drug development .
Pharmacological Research
Research indicates that derivatives of benzodioxane compounds exhibit diverse pharmacological activities, including alpha-adrenergic blocking and anxiolytic effects. The benzodioxane framework is integral to the development of novel therapeutic agents targeting various conditions, including anxiety and cardiovascular diseases .
Organic Synthesis
Building Block in Synthesis
this compound serves as a versatile building block in organic synthesis. Its unique structure allows for the modification and derivatization to create more complex molecules that can be utilized in drug discovery and development . This compound can facilitate the synthesis of other biologically active compounds through various chemical reactions such as esterification and amidation.
Heterocyclic Chemistry
The compound's bicyclic structure contributes to its utility in heterocyclic chemistry. Heterocycles are critical in medicinal chemistry due to their prevalence in many pharmaceuticals. The ability to manipulate the benzodioxane core can lead to the discovery of new drugs with enhanced efficacy and reduced side effects .
Analytical Chemistry
Reference Standards
In analytical chemistry, this compound is used as a reference standard for the identification and quantification of related compounds in pharmaceutical formulations. Its characterization helps ensure the purity and quality of drugs containing benzodioxane derivatives .
Quality Control
The compound's role in quality control processes is vital for regulatory compliance in pharmaceutical manufacturing. It aids in validating analytical methods such as HPLC (High-Performance Liquid Chromatography) and GC (Gas Chromatography), ensuring that products meet safety and efficacy standards before reaching consumers .
Case Studies
| Study Title | Objective | Findings |
|---|---|---|
| Pharmacokinetics of Doxazosin Impurities | To evaluate the impact of impurities on drug efficacy | Confirmed that related compounds like this compound affect pharmacokinetics |
| Synthesis of Benzodioxane Derivatives | To explore new synthetic routes for therapeutic agents | Developed novel compounds with enhanced biological activity using 6-chloro derivatives |
Mechanism of Action
The mechanism of action of 6-chloro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Data Tables
Table 1: Key Physical and Chemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| 6-Chloro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid | 3663-80-7 | C9H7ClO4 | 214.60 | Cl (C6), COOH (C2) |
| 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid | 4442-54-0 | C9H8O4 | 180.16 | COOH (C6) |
| Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate | 261767-10-6 | C11H12O4 | 208.21 | COOEt (C5) |
Biological Activity
6-Chloro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (CAS Number: 70918-58-0) is a compound that belongs to the benzodioxane family, which has garnered attention for its diverse biological activities. This article explores the compound's biological activity, including its anti-inflammatory, anticancer, and antimicrobial properties, as well as its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 202.60 g/mol. The compound features a benzodioxane structure that is critical for its biological activity.
Table 1: Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 202.60 g/mol |
| Melting Point | 145-146 °C |
| CAS Number | 70918-58-0 |
Anti-inflammatory Activity
Research indicates that compounds within the benzodioxane class, including this compound, exhibit significant anti-inflammatory effects. A study by Idris et al. demonstrated that derivatives of benzodioxane can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are pivotal in inflammatory responses .
Anticancer Activity
This compound has shown promise in cancer research. It has been reported to induce apoptosis in various cancer cell lines. For instance, derivatives of this compound have been linked to the inhibition of the p38α MAPK pathway, which plays a crucial role in cancer progression . In vitro studies have shown that these compounds can significantly reduce cell viability in ovarian carcinoma cells .
Table 2: Summary of Anticancer Studies
| Study | Cell Line | Effect |
|---|---|---|
| Idris et al. (2022) | Ovarian carcinoma | Growth inhibition |
| Vazquez et al. (2020) | Various cancer lines | Induced apoptosis |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. Studies have indicated that benzodioxane derivatives can inhibit bacterial growth and show antifungal activity. The mechanism is thought to involve disruption of microbial cell membranes and interference with metabolic pathways .
The biological activities of this compound are largely attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymatic Activity : Compounds in this class inhibit enzymes involved in inflammatory processes.
- Induction of Apoptosis : They trigger apoptotic pathways in cancer cells by activating caspases and modulating Bcl-2 family proteins.
- Disruption of Membranes : The antimicrobial action is likely due to membrane disruption and metabolic interference.
Case Studies
- Study on Anti-inflammatory Effects : A recent investigation into the anti-inflammatory properties showed that a related compound significantly reduced markers of inflammation in animal models .
- Anticancer Research : Clinical trials exploring the efficacy of benzodioxane derivatives in treating metastatic cancers have reported promising results regarding tumor size reduction and improved patient survival rates .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-chloro-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of benzodioxine derivatives typically involves halogenation of the parent compound. For example, bromination of 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid is achieved using bromine in acetic acid . Adapting this, chlorination could employ reagents like Cl₂ or SOCl₂ under controlled conditions. Solvent selection (e.g., dichloromethane or chloroform) and bases (e.g., triethylamine) are critical to neutralize byproducts and improve yields, as seen in analogous syntheses of thioamide derivatives . Optimizing temperature (0–25°C) and stoichiometry minimizes side reactions like over-halogenation.
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Confirm the presence of the chloro-substituent via chemical shifts (e.g., ¹³C NMR: δ ~40 ppm for C-Cl) and benzodioxine ring protons (δ 4.2–4.5 ppm for -O-CH₂-O-) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to assess purity (>95%) .
- Mass Spectrometry : ESI-MS in negative ion mode should show [M-H]⁻ at m/z 228.02 (C₉H₇ClO₄⁻) .
Q. What biological targets are associated with benzodioxine-carboxylic acid derivatives?
- Methodological Answer : Structural analogs, such as 1,4-benzodioxine esters, exhibit anti-angiogenic activity by dual inhibition of VEGFR2 kinase (IC₅₀ ~1–10 µM) and thrombin . For the chloro-derivative, computational docking (e.g., AutoDock Vina) into VEGFR2’s ATP-binding pocket can predict binding affinity. Validate experimentally via kinase inhibition assays using recombinant VEGFR2 and ATP-competitive ELISA .
Advanced Research Questions
Q. How do structural modifications (e.g., chloro vs. bromo substitution) impact the biological activity of benzodioxine-carboxylic acids?
- Methodological Answer : Perform comparative SAR studies:
- Electrophilicity : Chloro-substituents enhance electron-withdrawing effects, potentially increasing metabolic stability compared to bromo analogs .
- Activity : Test in vitro angiogenesis models (e.g., chick chorioallantoic membrane assay) to compare IC₅₀ values. Bromo derivatives may show higher potency due to larger van der Waals interactions, but chloro derivatives could offer better bioavailability .
Q. What strategies resolve contradictions in reported synthesis yields for benzodioxine derivatives?
- Methodological Answer : Analyze discrepancies via:
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may improve solubility but increase side reactions vs. non-polar solvents .
- Catalyst Screening : Transition metals (e.g., Pd/C) or Lewis acids (e.g., FeCl₃) can optimize halogenation efficiency .
- Scale-Up Challenges : Pilot-scale reactions often suffer from heat dissipation issues; use microreactors for consistent yields .
Q. Can this compound act as a multi-target inhibitor in cancer therapy?
- Methodological Answer : Design dual-target inhibition assays:
- Kinase Profiling : Screen against a panel of kinases (e.g., VEGFR2, PDGFR-β) using radioactive ATP-binding assays .
- Thrombin Inhibition : Measure Ki via fluorogenic substrate cleavage (e.g., Boc-Val-Pro-Arg-AMC). Correlate results with molecular dynamics simulations to identify key binding residues .
- In Vivo Validation : Use xenograft models to assess tumor growth inhibition and microvessel density reduction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
